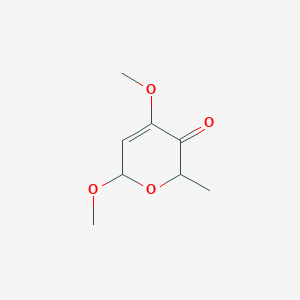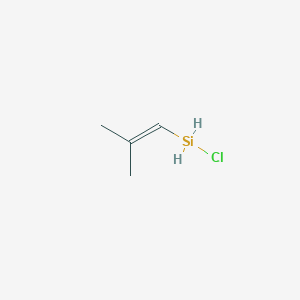
tert-butyl N-(5-bromopentan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-Butyl N-(5-bromopentan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly interesting due to its unique structure, which includes a bromine atom and a tert-butyl group, making it useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromopentan-2-yl)carbamate typically involves the reaction of 5-bromopentan-2-amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction proceeds through the formation of a carbamate linkage, where the amine group is protected by the tert-butyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include di-tert-butyl dicarbonate and a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane .
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl N-(5-bromopentan-2-yl)carbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Deprotection: Trifluoroacetic acid in dichloromethane is commonly used for the removal of the tert-butyl group.
Major Products:
Substitution Reactions: Products depend on the nucleophile used. For example, using sodium azide would yield the corresponding azide.
Deprotection Reactions: The major product is the free amine, 5-bromopentan-2-amine.
科学的研究の応用
Chemistry: tert-Butyl N-(5-bromopentan-2-yl)carbamate is used as a protecting group for amines in peptide synthesis and other organic synthesis applications. It helps in preventing unwanted reactions at the amine site during multi-step synthesis .
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It may also serve as an intermediate in the synthesis of pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
作用機序
The mechanism of action of tert-butyl N-(5-bromopentan-2-yl)carbamate primarily involves its role as a protecting group. The tert-butyl group stabilizes the amine, preventing it from participating in unwanted reactions. Upon deprotection, the tert-butyl group is removed, releasing the free amine, which can then participate in subsequent reactions .
類似化合物との比較
tert-Butyl carbamate: Similar in structure but lacks the bromine atom.
Benzyl carbamate: Uses a benzyl group instead of a tert-butyl group.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Uses a fluorenylmethoxycarbonyl group as the protecting group.
Uniqueness: tert-Butyl N-(5-bromopentan-2-yl)carbamate is unique due to the presence of the bromine atom, which allows for additional functionalization through nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis .
特性
分子式 |
C10H20BrNO2 |
|---|---|
分子量 |
266.18 g/mol |
IUPAC名 |
tert-butyl N-(5-bromopentan-2-yl)carbamate |
InChI |
InChI=1S/C10H20BrNO2/c1-8(6-5-7-11)12-9(13)14-10(2,3)4/h8H,5-7H2,1-4H3,(H,12,13) |
InChIキー |
SXRFLQCZSBFSJK-UHFFFAOYSA-N |
正規SMILES |
CC(CCCBr)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[2-(Morpholin-4-yl)ethoxy]-1,3-benzothiazol-2-amine](/img/structure/B8630530.png)

![4-prop-1-en-2-yl-7,8-dihydropyrido[4,3-e]pyrrolizin-6-one](/img/structure/B8630536.png)
![2-Amino-5-[(e)-(4-sulfophenyl)diazenyl]benzoic acid](/img/structure/B8630540.png)

![N,N''-Di[1,1'-biphenyl]-2-ylguanidine](/img/structure/B8630548.png)








